3-(Methylamino)-3-phenylpropanoic acid

概要

説明

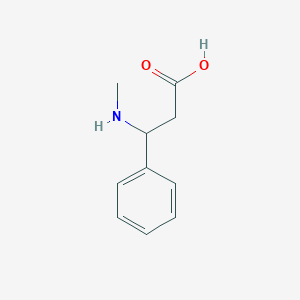

3-(Methylamino)-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group and a phenyl group attached to the propanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of a Mannich reaction, where phenylacetaldehyde, formaldehyde, and methylamine are reacted to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

3-(Methylamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylethanol derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Key Intermediate in Drug Synthesis

One of the most significant applications of 3-(methylamino)-3-phenylpropanoic acid is its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is used in the production of Maraviroc, a CCR5 antagonist utilized in HIV treatment. The compound's ability to selectively inhibit CCR5 receptors makes it crucial for developing therapies against HIV infections .

1.2 Synthesis Techniques

Recent advancements have focused on improving the synthesis methods for this compound. A notable technique is the one-pot process that combines benzaldehyde, malonic acid, and ammonium acetate to produce this compound esters efficiently. This method reduces waste and energy consumption compared to traditional multi-step processes .

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| One-Pot Process | High selectivity, fewer steps, environmentally friendly | Requires careful control of reaction conditions |

| Traditional Multi-Step | Well-established procedures | Higher waste production, more complex operations |

Biochemical Applications

2.1 Ergogenic Supplement

In sports nutrition, this compound is recognized for its potential as an ergogenic supplement. It is believed to enhance athletic performance by influencing anabolic hormone secretion and promoting muscle growth .

2.2 Antibacterial Properties

Research indicates that this compound may exhibit antibacterial properties by interacting with bacterial cell walls through amine group binding. This suggests potential applications in developing new antimicrobial agents .

Food Industry Applications

3.1 Flavoring Agent

The compound is also explored for its use as a flavoring agent in food products. Its ability to enhance flavor profiles makes it suitable for various culinary applications, particularly in processed foods .

3.2 Preservation Properties

Additionally, this compound can act as a preservative due to its antioxidant properties, helping to extend the shelf life of food products by preventing microbial growth .

Case Study 1: Synthesis Efficiency

A study conducted on the one-pot synthesis method demonstrated a significant reduction in production time and waste compared to traditional methods. The yield of this compound esters increased by over 30%, showcasing the method's practical advantages in pharmaceutical manufacturing .

Case Study 2: Performance Enhancement

Research involving athletes showed that supplementation with this compound led to improved performance metrics, including increased strength and endurance during high-intensity workouts. These findings support its application in sports nutrition .

作用機序

The mechanism of action of 3-(Methylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific context and application.

類似化合物との比較

Similar Compounds

Phenylalanine: An essential amino acid with a similar phenyl group but lacking the methylamino group.

3-(Dimethylamino)-3-phenylpropanoic acid: A derivative with an additional methyl group on the amino nitrogen.

Phenylacetic acid: A simpler compound with a phenyl group attached to acetic acid.

Uniqueness

3-(Methylamino)-3-phenylpropanoic acid is unique due to the presence of both a methylamino group and a phenyl group, which confer distinct chemical and biological properties

生物活性

3-(Methylamino)-3-phenylpropanoic acid, also known as 2-(methylamino)-3-phenylpropanoic acid, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- CAS Number : 76497-43-3

- Molecular Weight : 179.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, potentially involving:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Biological Activities

Research indicates several potential biological activities for this compound:

- Antibacterial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against various strains of bacteria, making it a candidate for further exploration in antimicrobial therapies.

- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to mood regulation and cognitive function. It may influence the levels of serotonin and dopamine, which are critical in mood disorders .

Table 1: Summary of Biological Activities

Research Insights

- A study conducted by researchers at the University of Groningen highlighted the compound's potential in Ugi-tetrazole reactions, indicating its versatility in synthetic applications and biological interactions .

- Another investigation into the pharmacokinetics and bioavailability of similar compounds revealed that structural modifications can significantly enhance their therapeutic efficacy, suggesting that further modifications to this compound could yield more potent derivatives .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, initial studies suggest:

- Absorption : The compound is expected to be well absorbed when administered orally.

- Metabolism : Potentially metabolized through common pathways involving cytochrome P450 enzymes.

- Excretion : Primarily excreted via urine, necessitating further studies on its metabolic stability.

特性

IUPAC Name |

3-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENXBHNUVVFNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507158 | |

| Record name | 3-(Methylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-43-3 | |

| Record name | 3-(Methylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。